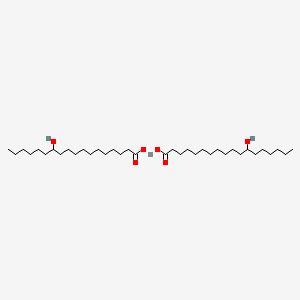
Lead 12-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead 12-hydroxyoctadecanoate is a chemical compound that belongs to the class of lead soaps. It is derived from 12-hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid. This compound is commonly used in various industrial applications, particularly as a lubricant and stabilizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead 12-hydroxyoctadecanoate is typically synthesized by reacting lead oxide or lead acetate with 12-hydroxyoctadecanoic acid. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The general reaction can be represented as:
PbO+C18H36O3→Pb(C18H35O3)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where lead oxide or lead acetate is mixed with 12-hydroxyoctadecanoic acid. The mixture is heated and stirred to facilitate the reaction. The product is then purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: Lead 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced to form lead metal and other reduced species.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and various organic by-products.
Reduction: Lead metal and reduced organic compounds.
Substitution: Metal soaps with different metal ions.
Wissenschaftliche Forschungsanwendungen
Lead 12-hydroxyoctadecanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to toxicity and environmental impact.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Widely used as a lubricant, stabilizer, and thickening agent in various industrial applications, including the production of greases and coatings.
Wirkmechanismus
The mechanism of action of lead 12-hydroxyoctadecanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The lead ion can bind to specific sites on enzymes, altering their activity and affecting various biochemical pathways. Additionally, the compound can integrate into cellular membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Lithium 12-hydroxyoctadecanoate: Similar in structure but contains lithium instead of lead. It is commonly used in lubricating greases.
Calcium 12-hydroxyoctadecanoate: Contains calcium and is used as a stabilizer and thickening agent in various applications.
Sodium 12-hydroxyoctadecanoate: Contains sodium and is used in soap and detergent formulations.
Uniqueness: Lead 12-hydroxyoctadecanoate is unique due to the presence of the lead ion, which imparts specific properties such as high density and stability. These properties make it particularly useful in applications requiring heavy metal soaps with high thermal stability and lubricating properties.
Eigenschaften
CAS-Nummer |
58405-97-3 |
|---|---|
Molekularformel |
C36H70O6Pb |
Molekulargewicht |
806 g/mol |
IUPAC-Name |
12-hydroxyoctadecanoate;lead(2+) |
InChI |
InChI=1S/2C18H36O3.Pb/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI-Schlüssel |
OZHGKMQTUUYMRS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















